2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a benzothiazolethio group linked to an acetamide backbone and a pyrazole moiety substituted with a 2,3-dihydrobenzo[b][1,4]dioxinylmethyl group. Its structure combines multiple pharmacophoric elements:
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S2/c26-20(13-29-21-24-16-5-1-4-8-19(16)30-21)23-14-9-22-25(10-14)11-15-12-27-17-6-2-3-7-18(17)28-15/h1-10,15H,11-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCRDDMOHILGKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)CSC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide involves a multi-step process, typically starting with the construction of the benzo[d]thiazole and 1H-pyrazol scaffolds. Common synthetic routes include:
Formation of benzo[d]thiazole: : This often involves cyclization reactions using o-aminothiophenol and a suitable carboxylic acid derivative under acidic conditions.
Formation of 1H-pyrazol: : This can be synthesized via the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Coupling reaction: : The final step involves coupling the benzo[d]thiazol-2-ylthio derivative with the 1H-pyrazol derivative using reagents such as coupling agents under conditions that favor acylation.
Industrial Production Methods
For industrial production, the process needs to be scaled up while maintaining high yield and purity. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial. Industrial methods might also employ continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Commonly using hydrogenation or reducing agents like lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic conditions.
Reduction: : Hydrogen gas with a palladium catalyst.
Substitution: : Reagents such as sodium hydroxide for nucleophilic substitution.
Major Products
Oxidation: : Introduction of oxygen-containing functional groups such as hydroxyl or carbonyl groups.
Reduction: : Conversion of nitro groups to amines or reduction of carbonyl compounds to alcohols.
Substitution: : Formation of various substituted derivatives depending on the starting materials and reaction conditions.
Scientific Research Applications
The compound has been evaluated for various biological activities, particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research. The following table summarizes its key features and associated biological activities:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide | Contains thiazole and pyrazole moieties | Potential anticancer and antimicrobial properties |
| Benzothiazole derivatives | Common structural motif | Antimicrobial and anticancer activities |
| Pyrazole derivatives | Diverse substituents | Anti-inflammatory and anticancer effects |
Antimicrobial Activity
Benzothiazole derivatives, including the compound , have shown significant antimicrobial activity against various pathogens. Studies indicate that modifications to the benzothiazole structure can enhance its efficacy against bacteria and fungi. For instance, compounds with thiazole rings have been synthesized and tested for their antibacterial properties against Gram-positive strains .
Anticancer Properties
Research has demonstrated that benzothiazole derivatives exhibit promising anticancer activity. The specific combination of functional groups in this compound may enhance its ability to inhibit cancer cell proliferation. Various studies highlight the potential of such compounds in targeting pancreatic cancer cells and other malignancies .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazole derivatives have been extensively studied. The compound's structural elements are believed to contribute to its ability to modulate inflammatory pathways. Research indicates that certain modifications can lead to enhanced anti-inflammatory effects, making these compounds valuable in treating inflammatory diseases.
Case Studies
Several case studies have explored the synthesis and biological evaluation of benzothiazole derivatives similar to the compound :
- Synthesis of Novel Benzothiazole Derivatives : A study synthesized various benzothiazole hybrids to evaluate their antimicrobial and anticancer activities. Results indicated that specific substitutions on the thiazole ring significantly influenced biological activity .
- Anticancer Activity Assessment : In another study focusing on related compounds, researchers assessed the anticancer properties against different cancer cell lines. The results showed that certain derivatives exhibited potent cytotoxic effects, indicating their potential as therapeutic agents .
- Anti-inflammatory Evaluation : A different research effort investigated the anti-inflammatory effects of several benzothiazole derivatives. The findings suggested that these compounds could effectively reduce inflammation markers in vitro .
Mechanism of Action
The compound's mechanism of action can be complex, involving interactions with various molecular targets:
Molecular targets: : Enzymes, receptors, and DNA.
Pathways: : Involvement in signal transduction pathways, modulation of enzyme activity, and interactions with cellular receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid architecture. Below is a comparison with structurally related acetamide derivatives:
Computational and Crystallographic Data
- Docking Studies : Analogous compounds (e.g., ’s 9c) show binding poses in enzyme active sites, with the benzothiazole and acetamide groups forming hydrogen bonds and π-π interactions .
- Crystal Packing : Dichlorophenyl-thiazole acetamide () forms inversion dimers via N–H⋯N hydrogen bonds, a feature that may influence solubility and crystallinity in related compounds .
Key Research Findings and Hypotheses
The 1,4-benzodioxane moiety may reduce oxidative metabolism, extending half-life compared to simpler aryl groups .
Unanswered Questions: No direct data exist on the target compound’s solubility or toxicity. Its enzymatic targets remain hypothetical, necessitating kinase profiling assays.
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structural components suggest possible interactions with various biological targets, making it a candidate for further research in medicinal chemistry.
Chemical Structure and Properties
This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of the dihydrobenzo[dioxin] and pyrazole groups may contribute to its pharmacological profile.
Biological Activity Overview
Recent studies have highlighted the biological activity of benzothiazole derivatives, including their potential as anti-tubercular agents. The compound is hypothesized to exhibit similar activities due to its structural characteristics.
Antimicrobial Activity
Benzothiazole derivatives have been reported to possess significant antimicrobial properties. For instance, a review indicated that newly synthesized benzothiazole compounds showed promising inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) ranging from 100 to 250 μg/mL .
Antioxidant and Anti-inflammatory Properties
Research on related compounds suggests that benzothiazole derivatives can act as antioxidants and anti-inflammatory agents. For example, certain benzothiazole derivatives demonstrated substantial inhibition of pro-inflammatory enzymes like lipoxygenase (LO), with IC50 values in the sub-micromolar range . This suggests that the compound may also exhibit similar protective effects against oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of such compounds. Studies have shown that modifications in the structure of benzothiazole derivatives can significantly influence their potency and selectivity against specific targets. For example, variations in substituents on the benzothiazole ring were found to affect both antimicrobial and antioxidant activities .
Case Studies
Several studies have explored the biological activity of related compounds:
- Anti-tubercular Activity : A series of benzothiazole derivatives were evaluated for their efficacy against M. tuberculosis. The results indicated that modifications in the side chains could enhance activity, with some compounds achieving over 90% inhibition at low concentrations .
- Antioxidant Activity : In vitro assays demonstrated that certain benzothiazole derivatives exhibited strong antioxidant properties, capable of scavenging free radicals effectively .
- Anti-inflammatory Effects : Compounds similar to the one displayed significant inhibition of inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by chronic inflammation .
Data Tables
Below are summarized findings from various studies on related compounds:
| Compound | MIC (μg/mL) | Inhibition (%) | Activity Type |
|---|---|---|---|
| 9a | 250 | 98 | Anti-tubercular |
| 12a | 100 | 99 | Anti-tubercular |
| BZTst4 | N/A | N/A | Antioxidant |
| BZTst6 | N/A | N/A | Anti-inflammatory |
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including coupling of benzo[d]thiazole-thiol derivatives with acetamide precursors. Key steps include nucleophilic substitution and amide bond formation. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for minimizing side reactions. Catalysts like EDCI or HOBt improve coupling efficiency. Reaction progress should be monitored via TLC, with purification via column chromatography .
Example Protocol :
- Step 1: Thiol activation using NaH in anhydrous THF.
- Step 2: Amide coupling under N₂ with EDCI/HOBt.
- Yield: 60–75% after purification.
Q. Which spectroscopic methods are most reliable for structural confirmation?
Combined NMR (¹H, ¹³C), IR, and HRMS are essential. For example:
Q. How can researchers troubleshoot low yields during the final coupling step?
Common issues include moisture sensitivity or incomplete activation of reactive groups. Solutions:
- Use anhydrous solvents and inert atmospheres.
- Pre-activate carboxylic acids with CDI or DCC before coupling.
- Confirm reagent stoichiometry via quantitative NMR .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular docking) predict bioactivity or reaction pathways?
Density Functional Theory (DFT) calculates electron distribution in the benzo[d]thiazole ring, predicting sites for electrophilic attack. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like kinase enzymes. For instance, the thioether linkage may form hydrogen bonds with catalytic residues, as seen in similar compounds .
Case Study :
- Docking of analogous thiazole-acetamides showed binding affinity (ΔG = -8.2 kcal/mol) for EGFR kinase .
Q. How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies:
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
The dihydrobenzo[d]ioxin moiety enhances metabolic stability by resisting CYP450 oxidation. Hydrolysis of the acetamide group is pH-dependent, with slower degradation at neutral pH (t₁/₂ = 24 hrs in PBS buffer). Stability assays using LC-MS are recommended .
Degradation Pathways :
- Acidic conditions: Amide bond cleavage.
- Basic conditions: Thioether oxidation to sulfoxide.
Q. How can structure-activity relationships (SAR) guide further derivatization?
Key modifications for enhanced activity:
- Benzo[d]thiazole : Fluorination at C-6 increases lipophilicity (logP +0.5).
- Pyrazole : Substituents at N-1 (e.g., methyl groups) improve solubility.
- Dioxane ring : Ethyl substitution reduces torsional strain .
SAR Table :
| Derivative | Modification | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Parent | None | 12.3 ± 1.2 |
| 6-Fluoro | F at C-6 | 8.7 ± 0.9 |
| N1-Me | Methyl at N-1 | 10.1 ± 1.1 |
Methodological Considerations
Q. What strategies optimize reaction scalability without compromising purity?
- Use flow chemistry for exothermic steps (e.g., thiol activation).
- Replace column chromatography with recrystallization (solvent: ethanol/water).
- Validate batch consistency via DSC and XRD .
Q. How do solvent polarity and additives influence regioselectivity in heterocyclic coupling?
Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while additives like KI promote iodide displacement in thioether formation. For example, DMF increases yields of the desired regioisomer by 20% compared to THF .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing dose-response data?
Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals and apply ANOVA for cross-study comparisons. Replicate experiments in triplicate to account for plate-to-plate variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
